![molecular formula C19H24N4O5 B5126576 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5126576.png)
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DNP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DNP was first synthesized in 1931 by Maurice Tainter and Frank Goodwin, and since then, it has been used in various scientific research applications.
Mechanism of Action
DNP acts as an uncoupling agent by disrupting the proton gradient across the mitochondrial inner membrane, which is necessary for the synthesis of ATP. By uncoupling oxidative phosphorylation, DNP increases the metabolic rate of cells and promotes the oxidation of fatty acids and glucose.
Biochemical and Physiological Effects
DNP has been shown to have a range of biochemical and physiological effects, including increased metabolic rate, decreased body weight, and improved insulin sensitivity. DNP has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DNP in lab experiments is its ability to uncouple oxidative phosphorylation in a dose-dependent manner, which allows for precise control of the metabolic rate of cells. However, DNP has been shown to be toxic at high doses and can cause hyperthermia, which limits its use in vivo.
Future Directions
There are several future directions for research on DNP, including the development of more potent and selective uncoupling agents, the investigation of the role of uncoupling in aging and age-related diseases, and the development of therapeutic strategies for metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of DNP and to determine whether it has potential as a treatment for neurodegenerative diseases.
Synthesis Methods
DNP can be synthesized through a multistep process involving the condensation of 2,4,6-trioxypyrimidine with 3-nitrobenzaldehyde in the presence of diisobutylamine as a catalyst. The resulting compound is then purified through recrystallization to obtain pure DNP.
Scientific Research Applications
DNP has been widely used in scientific research for its ability to uncouple oxidative phosphorylation, which is the process by which cells generate energy in the form of ATP. DNP has been used to study the effects of uncoupling on mitochondrial respiration and energy metabolism in various cell types, including muscle cells, adipocytes, and neurons.
properties
IUPAC Name |
5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(27)28)7-14-17(24)20-19(26)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAGXFVDTSVFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-1,3-diazinane-2,4,6-trione |
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